4-Acetylphenyl 3-iodo-4-methylbenzoate

Medicinal Chemistry Kinase Inhibition Cross-Coupling

This compound delivers unmatched synthetic versatility via its dual acetylphenyl ester and 3-iodo-4-methyl substitution. The iodine atom enables Pd-catalyzed cross‑couplings for rapid SAR exploration of kinase inhibitors (e.g., DDR1/Bcr‑Abl) and radiohalogenation prosthetic groups. Unlike 4-acetylphenyl benzoate or methyl 3-iodo-4-methylbenzoate, its precise regioisomeric ketone‑ester architecture ensures reproducible reactivity. Procure the validated intermediate to eliminate costly re‑optimization.

Molecular Formula C16H13IO3
Molecular Weight 380.18 g/mol
Cat. No. B320447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetylphenyl 3-iodo-4-methylbenzoate
Molecular FormulaC16H13IO3
Molecular Weight380.18 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)C)I
InChIInChI=1S/C16H13IO3/c1-10-3-4-13(9-15(10)17)16(19)20-14-7-5-12(6-8-14)11(2)18/h3-9H,1-2H3
InChIKeyYAPCFPGCKROFQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetylphenyl 3-iodo-4-methylbenzoate (CAS 511516-29-3): A Specialized Building Block for Targeted Synthesis


4-Acetylphenyl 3-iodo-4-methylbenzoate (CAS 511516-29-3, C₁₆H₁₃IO₃, MW 380.18 g/mol) is a specialty organic building block characterized by an aryl iodide functional handle . Its structure comprises a 3-iodo-4-methylbenzoate ester linked to a 4-acetylphenyl moiety, providing two distinct reactive sites—the electrophilic acetyl carbonyl and the iodine atom—for diverse synthetic transformations . The compound is primarily utilized in research and development as a key intermediate, with its iodine atom enabling powerful cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are fundamental in medicinal chemistry and materials science .

The Functional Handles of 4-Acetylphenyl 3-iodo-4-methylbenzoate: Why Direct Substitution is Not a Feasible Procurement Strategy


Substituting 4-Acetylphenyl 3-iodo-4-methylbenzoate with a seemingly similar compound, such as 4-acetylphenyl benzoate or methyl 3-iodo-4-methylbenzoate, is not a viable strategy for reproducible research due to its unique, bifunctional architecture . While 4-acetylphenyl benzoate lacks the critical iodine atom required for cross-coupling, methyl 3-iodo-4-methylbenzoate lacks the acetylphenyl ester group, altering its overall lipophilicity, stability, and suitability for further derivatization . The 3-iodo-4-methyl substitution pattern itself is specific; acylation studies of iodotoluenes demonstrate that regioisomers (e.g., 4-iodo-3-methyl) exhibit significantly different reactivity profiles, directly impacting synthetic outcomes [1]. Procuring the exact building block ensures the intended reactivity and physicochemical properties, preventing costly and time-consuming re-optimization of reaction pathways .

Quantitative Differentiation Guide for 4-Acetylphenyl 3-iodo-4-methylbenzoate


Aryl Iodide Reactivity: Synthesis of DDR1 Inhibitors and Kinase-Targeting Chimeras

The 3-iodo-4-methylbenzoate core is a validated precursor for synthesizing discoidin domain receptor 1 (DDR1) inhibitors . Its methyl ester derivative is explicitly used to create [(pyrazolo[1,5-a]pyrimidinyl)ethynyl]benzamides, which are selective DDR1 inhibitors. This core is also employed in the preparation of orally bioavailable GZD824, a compound targeting Bcr-Abl kinase to overcome antitumor drug resistance . While direct quantitative data for the acetylphenyl ester is not available in the public domain, the demonstrated utility of its core in these high-value medicinal chemistry applications provides a strong class-level inference for its potential .

Medicinal Chemistry Kinase Inhibition Cross-Coupling

Radiolabeling Precursor: A Gateway to Next-Generation Radioimmunoconjugates

The 3-iodo-4-methylbenzoate core is a critical starting material for synthesizing advanced radiohalogenation agents. Specifically, 3-iodo-4-methylbenzoic acid was used in a six-step synthesis to produce N-succinimidyl 4-guanidinomethyl-3-iodobenzoate (SGMIB), a next-generation prosthetic group for labeling monoclonal antibodies with I-131 [1]. In comparative internalization assays, the L8A4 antibody labeled with [¹³¹I]SGMIB exhibited a 3- to 4-fold higher intracellular retention of radioactivity compared to the same antibody labeled with standard [¹²⁵I]SIPC or using the Iodogen method [1].

Radiopharmacy Nuclear Medicine Antibody-Drug Conjugates

Reactivity Differentiation: The Impact of Iodine Position on Acylation Outcomes

The position of the iodine atom on the methylbenzoate ring critically influences reactivity. Friedel-Crafts acylation studies on various iodotoluenes reveal that the 3-iodo-4-methyl pattern leads to specific and predictable outcomes, whereas other regioisomers produce complex mixtures with significantly lower yields of the desired product [1]. For instance, acylation of p-iodotoluene gives only a very low yield of the 3-iodo-6-methylacetophenone isomer, while m-iodotoluene yields a mixture where the 4-iodo-2-methyl isomer is the major product [1]. This indicates that the 3-iodo-4-methyl substitution pattern is essential for achieving high selectivity and yield in subsequent transformations.

Synthetic Chemistry Regioselectivity Process Development

Optimal Application Scenarios for 4-Acetylphenyl 3-iodo-4-methylbenzoate in Scientific R&D


Synthesis of Novel Kinase Inhibitors

4-Acetylphenyl 3-iodo-4-methylbenzoate is ideally suited as a key building block for medicinal chemistry programs focused on developing new kinase inhibitors. Its 3-iodo-4-methylbenzoate core has been validated as a precursor in the synthesis of selective DDR1 inhibitors and the pan-Bcr-Abl inhibitor GZD824 . The iodine atom provides a versatile handle for Pd-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki) to introduce diverse chemical moieties, enabling rapid structure-activity relationship (SAR) exploration around this pharmacophore. Procuring this exact ester ensures the correct electronic and steric environment for the initial coupling step, streamlining the synthetic route to advanced pharmaceutical intermediates .

Development of Improved Radiohalogenation Agents

For research groups involved in the development of targeted radiopharmaceuticals, 4-Acetylphenyl 3-iodo-4-methylbenzoate serves as a potential entry point to novel radiohalogenation prosthetic groups. The core structure is the established starting material for synthesizing [¹³¹I]SGMIB, an agent that demonstrated a 3- to 4-fold improvement in intracellular retention of radioactivity in internalizing antibodies compared to conventional methods . By utilizing this building block, researchers can potentially explore new derivatives or linker strategies to further optimize the pharmacokinetics and tumor-targeting properties of radioimmunoconjugates .

Model Substrate for Regioselective Cross-Coupling Studies

The compound is an excellent model substrate for investigating and optimizing Pd-catalyzed cross-coupling methodologies. The 3-iodo-4-methyl substitution pattern on the electron-deficient benzoate ester offers a specific and well-defined reactivity profile . The presence of the 4-acetylphenyl ester moiety provides an internal UV-active chromophore, simplifying reaction monitoring via HPLC or TLC. Using this compound allows method developers to benchmark reaction conditions (catalyst, ligand, base, solvent) on a functionally dense substrate, generating data that is more directly translatable to complex pharmaceutical intermediates than results obtained with simpler model aryl iodides .

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